

An In-depth Technical Guide to the Chemical Properties of 2-Pivalamidobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Cat. No.: B019513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pivalamidobenzoic acid, also known as N-pivaloylanthranilic acid, is a derivative of anthranilic acid. Anthranilic acid and its derivatives are an important class of compounds in medicinal chemistry and materials science, known to exhibit a range of biological activities. The introduction of the bulky, lipophilic pivaloyl group to the 2-amino position of benzoic acid is expected to significantly modify its physicochemical properties and biological activity compared to the parent compound. This technical guide provides a comprehensive overview of the chemical properties of 2-Pivalamidobenzoic acid, detailed experimental protocols for its synthesis and purification, and a workflow for its preparation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Pivalamidobenzoic acid is presented in the tables below. It is important to note that while some of these properties are predicted or inferred from related compounds, others await experimental determination.

Table 1: General and Physical Properties of 2-Pivalamidobenzoic Acid

Property	Value
Molecular Formula	C ₁₂ H ₁₅ NO ₃
Molecular Weight	221.25 g/mol
Appearance	White to off-white crystalline solid (predicted)
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water.
pKa	Data not available

Table 2: Spectroscopic Data for 2-Pivalamidobenzoic Acid

Technique	Expected Chemical Shifts / Wavenumbers
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): ~13.0 (s, 1H, COOH), ~9.5 (s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.1-7.6 (m, 2H, Ar-H), 1.2 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): ~177 (C=O, amide), ~169 (C=O, acid), ~140 (C-NH), ~115-135 (aromatic carbons), ~39 (quaternary C), ~27 (CH ₃)
IR (KBr)	ν (cm ⁻¹): ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of 2-Pivalamidobenzoic acid.

Synthesis of 2-Pivalamidobenzoic Acid via Acylation of Anthranilic Acid

This procedure is based on the general principles of N-acylation of anilines using an acyl chloride in the presence of a base.

Materials:

- Anthranilic acid (2-aminobenzoic acid)
- Pivaloyl chloride
- Pyridine (or triethylamine)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Add pyridine (1.1 eq) to the solution and cool the flask in an ice bath to 0 °C with stirring.
- Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is consumed.
- Upon completion, dilute the reaction mixture with DCM.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Pivalamidobenzoic acid.

Purification of 2-Pivalamidobenzoic Acid by Recrystallization

Materials:

- Crude 2-Pivalamidobenzoic acid
- Ethanol
- Water
- Erlenmeyer flasks
- Hot plate

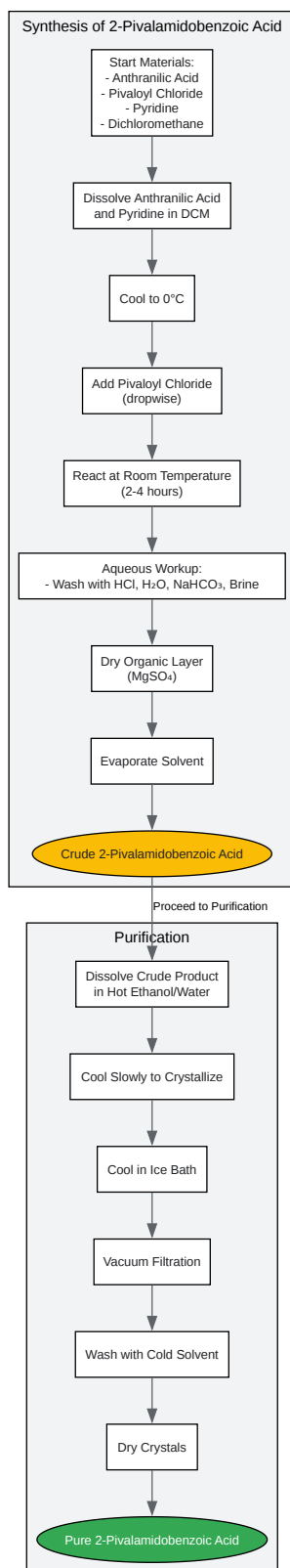
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Transfer the crude 2-Pivalamidobenzoic acid to an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the crude product completely.
- Slowly add hot water to the solution until a slight turbidity persists.
- If turbidity is excessive, add a small amount of hot ethanol to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol-water mixture.
- Dry the crystals under vacuum to obtain pure 2-Pivalamidobenzoic acid.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the preparation and potential reactivity of 2-Pivalamidobenzoic acid.



[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for 2-Pivalamidobenzoic Acid.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the chemical properties and a practical approach to the synthesis and purification of 2-Pivalamidobenzoic acid. While the provided protocols are based on established chemical principles, the specific reaction conditions may require optimization. The lack of extensive experimental data in the current literature highlights an opportunity for further research. Future work should focus on the experimental determination of the physicochemical properties outlined in this guide, as well as a thorough characterization using modern spectroscopic techniques. Furthermore, given the diverse biological activities of related anthranilic acid derivatives, investigating the pharmacological profile of 2-Pivalamidobenzoic acid, particularly in areas such as anti-inflammatory and anticancer research, could be a promising avenue for drug discovery and development.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Pivalamidobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019513#2-pivalamidobenzoic-acid-chemical-properties\]](https://www.benchchem.com/product/b019513#2-pivalamidobenzoic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com